molecular formula C8H10O2 B3359846 3-Methyl-2-(2-oxopropyl)furan CAS No. 87773-62-4

3-Methyl-2-(2-oxopropyl)furan

Cat. No.: B3359846
CAS No.: 87773-62-4
M. Wt: 138.16 g/mol
InChI Key: XVFFSHOUXDIMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(2-oxopropyl)furan: is an organic compound with the molecular formula C₈H₁₀O₂ . It is a member of the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its presence in certain medicinal plants and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-oxopropyl)furan can be achieved through various methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived feedstocks. Furan platform chemicals, such as furfural and 5-hydroxymethylfurfural, can be converted into the desired compound through a series of chemical transformations. This approach aligns with the growing interest in sustainable and green chemistry practices .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(2-oxopropyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-oxopropyl)furan involves its interaction with bacterial enzymes and proteins. Studies have shown that the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-(2-oxopropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its potential antimicrobial activity sets it apart from other furan derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-methylfuran-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFSHOUXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337980
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87773-62-4
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(2-oxopropyl)furan
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(2-oxopropyl)furan
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(2-oxopropyl)furan
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(2-oxopropyl)furan
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(2-oxopropyl)furan
Reactant of Route 6
3-Methyl-2-(2-oxopropyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.